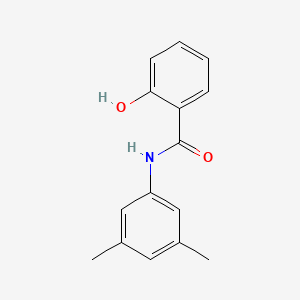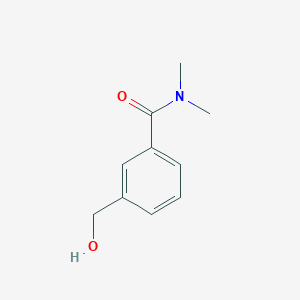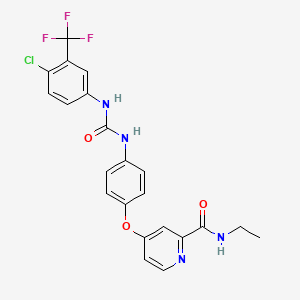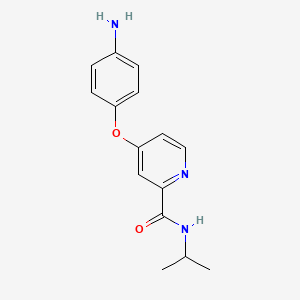
Trityl ether
概要
説明
Trityl ether, also known as triphenylmethyl ether, is a widely recognized organic compound. It is primarily used as a protecting group for alcohols in organic synthesis. The trityl group, derived from triphenylmethane, is known for its stability and ease of removal under acidic conditions, making it an ideal choice for protecting primary alcohols selectively in the presence of secondary and tertiary alcohols .
準備方法
Synthetic Routes and Reaction Conditions: Trityl ether is typically synthesized by reacting triphenylmethyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation, which then reacts with the alcohol to form the ether. The general reaction is as follows:
Ph3CCl+ROH→Ph3COR+HCl
where Ph represents a phenyl group and R represents the alkyl group of the alcohol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反応の分析
Types of Reactions: Trityl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trityl alcohol.
Reduction: It can be reduced back to the corresponding alcohol and triphenylmethane.
Substitution: The trityl group can be substituted by other nucleophiles under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the trityl group.
Major Products Formed:
Oxidation: Trityl alcohol.
Reduction: The corresponding alcohol and triphenylmethane.
Substitution: The deprotected alcohol and triphenylmethane.
科学的研究の応用
Trityl ether has numerous applications in scientific research:
作用機序
The mechanism by which trityl ether exerts its effects involves the formation of a stable trityl cation. This cation can act as a Lewis acid, facilitating various chemical reactions. The trityl group stabilizes the intermediate species formed during these reactions, thereby enhancing the overall reaction efficiency .
類似化合物との比較
Benzyl Ether: Another protecting group for alcohols, but less stable under acidic conditions.
Tetrahydropyranyl Ether: Used for protecting alcohols, but requires different reaction conditions for removal.
Silyl Ethers (e.g., trimethylsilyl ether): Commonly used protecting groups, but their stability and removal conditions differ from trityl ether.
Uniqueness of this compound: this compound is unique due to its high stability and selective protection of primary alcohols. Its ease of removal under mild acidic conditions makes it a preferred choice in many synthetic applications .
特性
IUPAC Name |
[diphenyl(trityloxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diazabicyclo[3.2.2]nonane](/img/structure/B3326740.png)


![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B3326753.png)
![6-Aminospiro[3.3]heptane-2-carboxylic acid](/img/structure/B3326757.png)




![3-Amino-4-[(2-methoxyethyl)amino]benzoic acid](/img/structure/B3326780.png)

